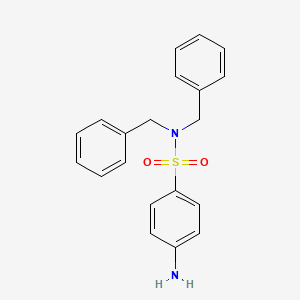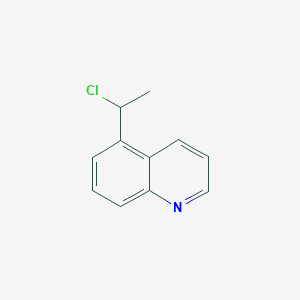
5-(1-Chloroethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the 1-chloro-ethyl group at the 5-position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)quinoline typically involves the chlorination of 5-ethylquinoline. One common method is the reaction of 5-ethylquinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the substitution of the ethyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Chloroethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
5-(1-Chloroethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 5-(1-Chloroethyl)quinoline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The presence of the 1-chloro-ethyl group can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethylquinoline: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
5-Chloroquinoline: Contains a chlorine atom at the 5-position but lacks the ethyl group, leading to different properties.
1-Chloroethylbenzene: A structurally similar compound with different aromatic ring and substitution pattern.
Uniqueness
5-(1-Chloroethyl)quinoline is unique due to the presence of both the 1-chloro-ethyl group and the quinoline ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10ClN |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
5-(1-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,1H3 |
Clé InChI |
JLLPTTVPDIMKPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2C=CC=NC2=CC=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)-L-alanyl]-L-phenylalanyl]-](/img/structure/B8508945.png)
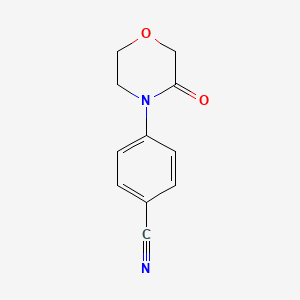

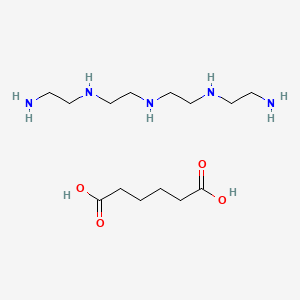
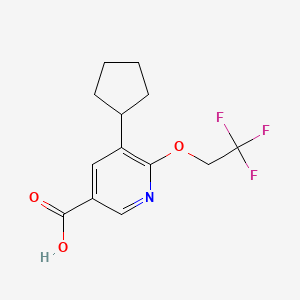
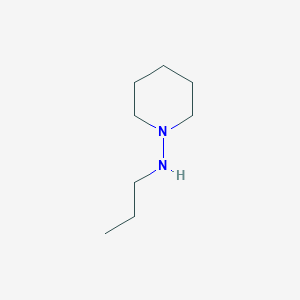
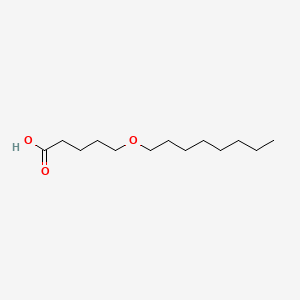
![2-[4-(1H-imidazol-1-yl)phenoxy]ethanol](/img/structure/B8509011.png)
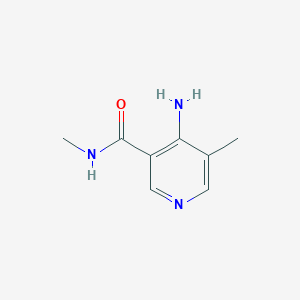
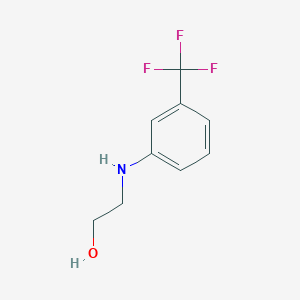
![2-Pyridinecarboxamide, N-methyl-4-[[2-(methylsulfinyl)-6-benzothiazolyl]oxy]-](/img/structure/B8509025.png)
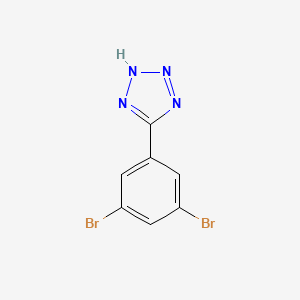
![2-[2-(3-chloropropoxy)-4-methoxyphenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B8509040.png)
